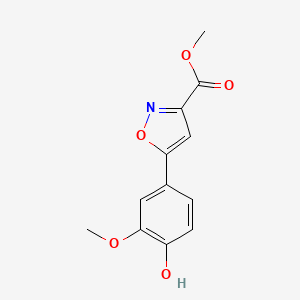![molecular formula C12H15ClN2 B13703958 2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane typically involves the reaction of 6-amino-2-chlorobenzaldehyde with a bicyclic amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as substituted amines, chlorides, and oxides
Aplicaciones Científicas De Investigación
3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane include other bicyclic amines and chlorinated aromatic compounds. Examples include:
- 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]octane
- 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]nonane
Uniqueness
What sets 3-(6-Amino-2-chlorophenyl)-3-azabicyclo[3.1.1]heptane apart is its specific bicyclic structure and the presence of both amino and chloro functional groups. This unique combination of features gives the compound distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C12H15ClN2 |
|---|---|
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
2-(3-azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline |
InChI |
InChI=1S/C12H15ClN2/c13-10-2-1-3-11(14)12(10)15-6-8-4-9(5-8)7-15/h1-3,8-9H,4-7,14H2 |
Clave InChI |
VPWXQPPDVNYXEN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1CN(C2)C3=C(C=CC=C3Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)







![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)

![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
